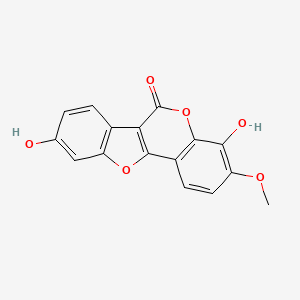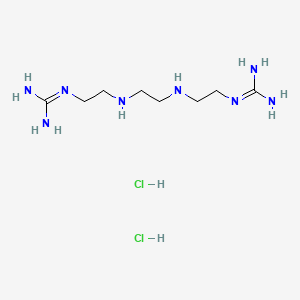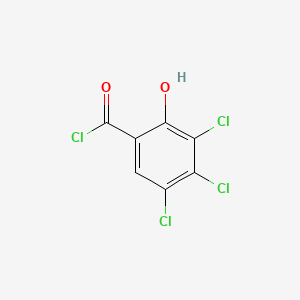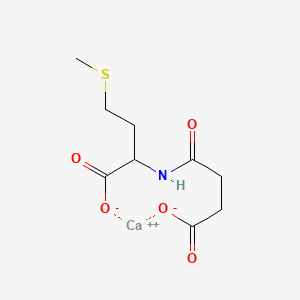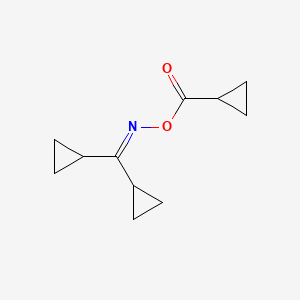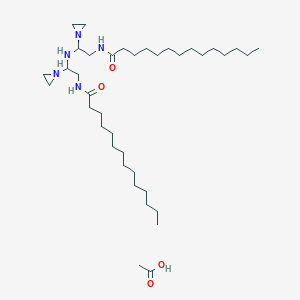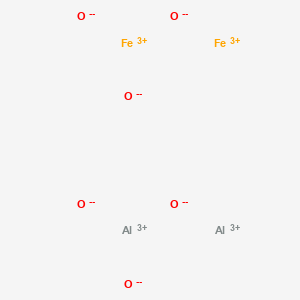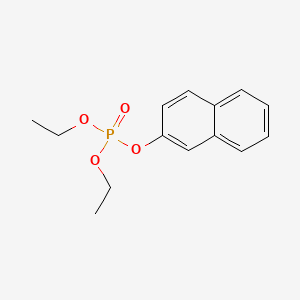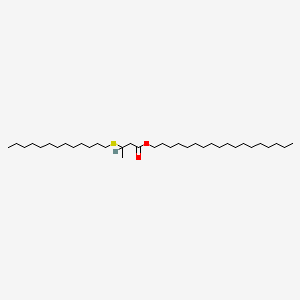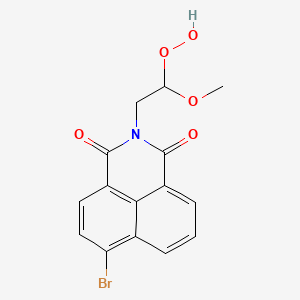![molecular formula C24H46O4 B12667225 1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Hexanedioic acid, di-C9-11-branched and linear alkyl esters is commercially produced through the catalyzed esterification of phthalic anhydride with a blend of C9-11 alcohols. The production process can be carried out using either batch or continuous methods. The individual steps in the process include a reaction step, removal of excess alcohol, drying, and filtration. The final product typically has a phthalate ester content of over 99.5% .
化学反応の分析
Hexanedioic acid, di-C9-11-branched and linear alkyl esters undergoes various chemical reactions, including:
Esterification: The primary reaction used in its synthesis, where phthalic anhydride reacts with C9-11 alcohols in the presence of a catalyst.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield hexanedioic acid and the corresponding alcohols.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and catalysts such as sulfuric acid for esterification .
科学的研究の応用
Hexanedioic acid, di-C9-11-branched and linear alkyl esters has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is utilized in various chemical processes.
Biology: Studied for its potential endocrine-disrupting effects in aquatic vertebrates and mammals.
Medicine: Investigated for its toxicological properties, including reproductive and developmental toxicity.
Industry: Widely used in the manufacture of automotive vinyl, films, sheeting, and industrial vinyl sealants.
作用機序
The mechanism of action of hexanedioic acid, di-C9-11-branched and linear alkyl esters involves its interaction with plastic materials to enhance their flexibility and durability. The compound achieves this by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material’s pliability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
類似化合物との比較
Hexanedioic acid, di-C9-11-branched and linear alkyl esters can be compared with other phthalate esters such as:
Di-n-octyl phthalate (DOP): Similar in function but has different alkyl chain lengths.
Di-isodecyl phthalate (DIDP): Another high molecular weight phthalate ester with slightly different properties and applications.
Diisononyl phthalate (DINP): Used in similar applications but has different toxicological profiles.
The uniqueness of hexanedioic acid, di-C9-11-branched and linear alkyl esters lies in its specific blend of C9-11 branched and linear alkyl chains, which provide a balance of flexibility and durability in plastic products .
特性
分子式 |
C24H46O4 |
|---|---|
分子量 |
398.6 g/mol |
IUPAC名 |
1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-5-9-14-21(8-4)17-19-27-23(25)15-10-11-16-24(26)28-20-18-22(12-6-2)13-7-3/h21-22H,5-20H2,1-4H3/t21-/m1/s1 |
InChIキー |
DLXCJQLJLWONNY-OAQYLSRUSA-N |
異性体SMILES |
CCCC[C@@H](CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
正規SMILES |
CCCCC(CC)CCOC(=O)CCCCC(=O)OCCC(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


